3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
Brand Name: Vulcanchem
CAS No.: 501327-05-5
VCID: VC16881894
InChI: InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3
SMILES:
Molecular Formula: C16H26N2O2Si3
Molecular Weight: 362.64 g/mol

3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine

CAS No.: 501327-05-5

Cat. No.: VC16881894

Molecular Formula: C16H26N2O2Si3

Molecular Weight: 362.64 g/mol

* For research use only. Not for human or veterinary use.

3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine - 501327-05-5

Specification

CAS No. 501327-05-5
Molecular Formula C16H26N2O2Si3
Molecular Weight 362.64 g/mol
IUPAC Name bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane
Standard InChI InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3
Standard InChI Key HFHCQRJDWLKXJP-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a central trisiloxane chain (Si-O-Si-O-Si\text{Si-O-Si-O-Si}) with methyl groups attached to each silicon atom. Two pyridine rings are bonded to the terminal silicon atoms via dimethylsilyloxy linkages, forming a symmetrical architecture. The IUPAC name, bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane, reflects this arrangement. The canonical SMILES string C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2\text{C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2} further clarifies the connectivity.

The siloxane backbone imparts flexibility and thermal stability, while the pyridine rings introduce Lewis basicity, enabling metal coordination. This duality makes the compound a versatile ligand in organometallic chemistry.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight362.64 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely soluble in organic solvents (e.g., chloroform, THF)

The absence of reported melting/boiling points and density in available literature underscores the need for further experimental characterization .

Synthesis and Characterization

Analytical Characterization

1H NMR and mass spectrometry are critical for verifying structure. For related siloxanes, 1H NMR peaks near δ 0.09–0.21 ppm correspond to methyl groups on silicon, while pyridine protons appear as multiplet signals between δ 7.0–8.5 ppm . High-resolution mass spectrometry would confirm the molecular ion peak at m/z 362.64.

Coordination Chemistry and Ligand Behavior

Metal-Binding Capabilities

The pyridine nitrogen atoms act as electron donors, facilitating coordination to transition metals such as palladium, platinum, or ruthenium. The siloxane spacer enhances ligand flexibility, allowing adaptive geometry in metal complexes. For instance, in palladium catalysis, such ligands could stabilize square-planar intermediates while resisting steric strain.

Stability in Complexes

The trisiloxane chain’s hydrophobicity and inertness improve the stability of resulting metal complexes under aqueous or oxidative conditions. This property is advantageous for catalytic applications requiring long-term durability.

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